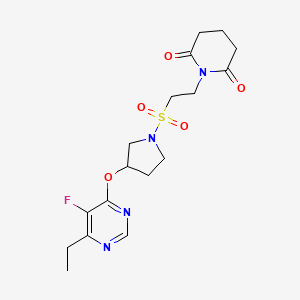

1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN4O5S/c1-2-13-16(18)17(20-11-19-13)27-12-6-7-21(10-12)28(25,26)9-8-22-14(23)4-3-5-15(22)24/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWLOMNNACKYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the reaction of 6-ethyl-5-fluoropyrimidine with pyrrolidin-1-ylsulfonyl chloride. Subsequent steps involve nucleophilic substitution reactions, followed by cyclization to form the piperidine-2,6-dione ring structure.

Industrial Production Methods

Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can alter the functional groups, leading to the formation of different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound's structure, resulting in diverse derivatives.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.

Biology

Biologically, it may be investigated for its potential effects on cellular processes and its interactions with biomolecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, particularly in targeting specific pathways or receptors.

Industry

Industrially, it might be utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Fluoropyrimidine Derivatives

The 6-ethyl-5-fluoro substitution on pyrimidine differentiates this compound from classical fluoropyrimidines like 5-fluorouracil (5-FU) . While 5-FU inhibits thymidylate synthase via uracil mimicry, the ethyl group here may enhance lipophilicity and metabolic stability (Table 1).

Table 1: Substituent Effects on Pyrimidine-Based Compounds

| Compound | Pyrimidine Substituents | Key Functional Groups | Clinical Use |

|---|---|---|---|

| 5-Fluorouracil | F at C5 | None | Anticancer |

| Target Compound | F at C5, Et at C6 | Oxy-pyrrolidine-sulfonyl-ethyl-piperidinedione | Investigational |

Piperidine-2,6-dione Analogues

The piperidine-2,6-dione moiety is structurally analogous to thalidomide and its derivatives (e.g., lenalidomide). These drugs bind cereblon, triggering degradation of transcription factors like IKZF1/3. The target compound’s ethyl-sulfonyl linker may alter cereblon affinity compared to thalidomide’s phthalimide ring .

Sulfonyl-Containing Compounds

Sulfonyl groups, as seen in sulfonamides or sildenafil, often enhance binding via hydrogen bonding or π-stacking.

Ring Puckering and Flexibility

The pyrrolidine ring’s puckering, quantified via Cremer-Pople coordinates, likely differs from rigid six-membered rings (e.g., piperidine). For instance, pyrrolidine adopts envelope or half-chair conformations, enabling adaptive binding to targets . In contrast, the piperidine-2,6-dione’s planar dione restricts flexibility, favoring cereblon interactions.

Pharmacokinetic and Pharmacodynamic Insights

- Metabolism : Fluorine resistance to oxidation may prolong half-life.

- Activity: Piperidine-2,6-dione’s cereblon binding could confer immunomodulatory effects, synergistic with pyrimidine-directed cytotoxicity.

Biologische Aktivität

1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a synthetic compound characterized by its unique structural components that suggest potential pharmacological applications, particularly in oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The compound features a piperidine ring , a sulfonyl group , and a fluorinated pyrimidine derivative . Its molecular formula is with a molecular weight of approximately 446.5 g/mol. The presence of the fluorine atom in the pyrimidine ring is known to enhance biological activity by improving the compound's interaction with target enzymes and receptors.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may inhibit certain enzymes or modulate receptor activities, leading to various biological effects:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer proliferation and survival pathways, particularly those involved in nucleotide metabolism.

- Receptor Modulation : It may also act as a modulator for receptors involved in cellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation.

Anticancer Activity

Preliminary studies have indicated that 1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione exhibits significant anticancer properties. In vitro tests have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | 9.0 | Inhibition of cell proliferation |

| L1210 (leukemia) | 10.0 | Induction of apoptosis |

| HeLa (cervical cancer) | 8.5 | Cell cycle arrest |

These results indicate that the compound may effectively inhibit growth and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Studies have shown that similar pyrimidine derivatives can exhibit activity against bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 | |

| Escherichia coli | 12.5 |

These findings warrant further investigation into its use as an antimicrobial agent.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of similar compounds derived from pyrimidine structures. They found that modifications to the fluorinated pyrimidine significantly enhanced cytotoxicity against A431 cells, supporting the hypothesis that structural optimization could lead to improved therapeutic agents.

Study 2: Enzyme Targeting

Another study focused on enzyme inhibition related to nucleotide metabolism, revealing that compounds with similar structures inhibited key enzymes involved in DNA synthesis. This suggests that 1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione may also target these pathways effectively.

Q & A

Q. What advanced techniques validate the compound’s target engagement in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.